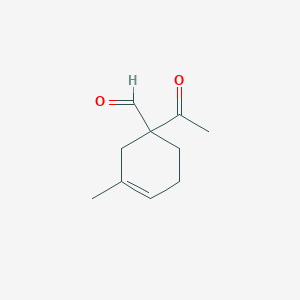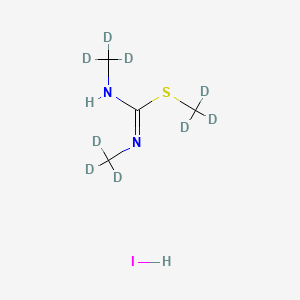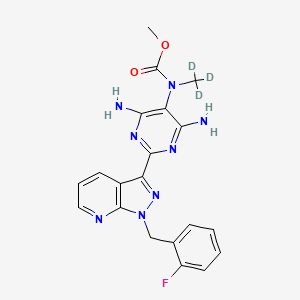
Riociguat-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riociguat-d3 is a deuterated form of riociguat, a soluble guanylate cyclase stimulator. It is used as a reference standard in various scientific research applications. Riociguat itself is known for its role in treating pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension by targeting the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Riociguat-d3 involves the incorporation of deuterium atoms into the riociguat molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. it generally involves multiple steps of organic synthesis, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound follows similar principles as its non-deuterated counterpart but requires the use of deuterated starting materials. The process is optimized to ensure high yield and purity, adhering to stringent quality control measures to meet research standards .
Chemical Reactions Analysis
Types of Reactions
Riociguat-d3, like riociguat, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups .
Scientific Research Applications
Riociguat-d3 is primarily used as a reference standard in scientific research. Its applications include:
Chemistry: Used in analytical chemistry for the quantification and identification of riociguat in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of riociguat.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of riociguat in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing riociguat
Mechanism of Action
Riociguat-d3, like riociguat, stimulates soluble guanylate cyclase, an enzyme in the cardiopulmonary system. This enzyme is the receptor for nitric oxide. When nitric oxide binds to soluble guanylate cyclase, it catalyzes the synthesis of cyclic guanosine monophosphate, a signaling molecule that leads to vasodilation. This compound sensitizes soluble guanylate cyclase to endogenous nitric oxide and directly stimulates the enzyme independent of nitric oxide .
Comparison with Similar Compounds
Similar Compounds
Vericiguat: Another soluble guanylate cyclase stimulator used in the treatment of heart failure.
Cinaciguat: A soluble guanylate cyclase activator used in research for its potential cardiovascular benefits.
Uniqueness
Riociguat-d3 is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies .
Properties
Molecular Formula |
C20H19FN8O2 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)/i1D3 |
InChI Key |
WXXSNCNJFUAIDG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Canonical SMILES |
CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


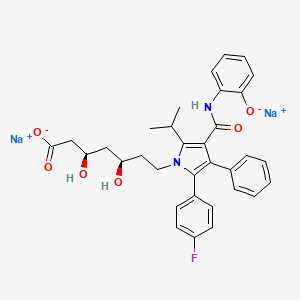
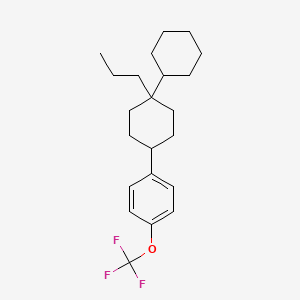
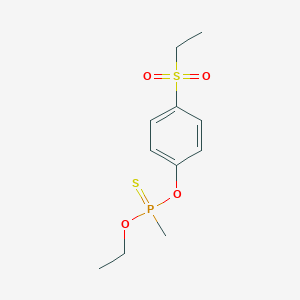
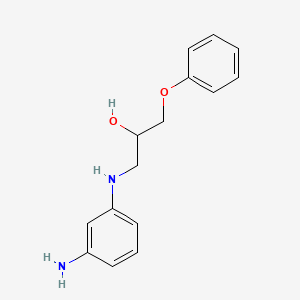
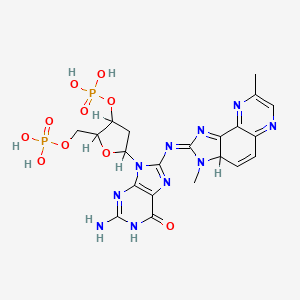
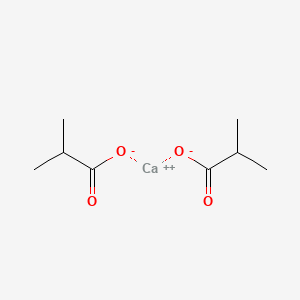
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
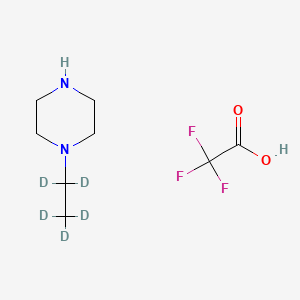
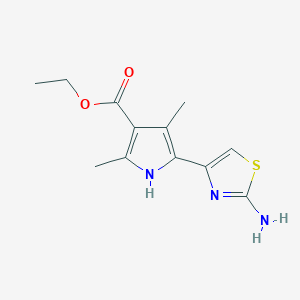
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
